2-[(2R,6S)-4-(2-chloropyridine-4-carbonyl)-2,6-dimethylpiperazin-1-yl]ethan-1-ol
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Overview
Description
2-[(2R,6S)-4-(2-chloropyridine-4-carbonyl)-2,6-dimethylpiperazin-1-yl]ethan-1-ol is a complex organic compound that features a piperazine ring substituted with a chloropyridine carbonyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,6S)-4-(2-chloropyridine-4-carbonyl)-2,6-dimethylpiperazin-1-yl]ethan-1-ol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Chloropyridine Carbonyl Group: This step involves the acylation of the piperazine ring with 2-chloropyridine-4-carbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Ethan-1-ol Moiety: The final step involves the reaction of the intermediate with ethylene oxide or a similar reagent to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethan-1-ol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the chloropyridine moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the chloropyridine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2R,6S)-4-(2-chloropyridine-4-carbonyl)-2,6-dimethylpiperazin-1-yl]ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(2R,6S)-4-(2-chloropyridine-4-carbonyl)-2,6-dimethylpiperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the chloropyridine moiety may enhance binding affinity and specificity. The ethan-1-ol group can facilitate solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-[(2R,6S)-4-(2-chloropyridine-4-carbonyl)-2,6-dimethylpiperazin-1-yl]ethan-1-amine: Similar structure but with an amine group instead of an alcohol.
2-[(2R,6S)-4-(2-chloropyridine-4-carbonyl)-2,6-dimethylpiperazin-1-yl]ethan-1-thiol: Similar structure but with a thiol group instead of an alcohol.
Uniqueness
The presence of the ethan-1-ol moiety in 2-[(2R,6S)-4-(2-chloropyridine-4-carbonyl)-2,6-dimethylpiperazin-1-yl]ethan-1-ol provides unique properties such as increased solubility and potential for hydrogen bonding, which can influence its biological activity and industrial applications.
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-[(3S,5R)-4-(2-hydroxyethyl)-3,5-dimethylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-10-8-17(9-11(2)18(10)5-6-19)14(20)12-3-4-16-13(15)7-12/h3-4,7,10-11,19H,5-6,8-9H2,1-2H3/t10-,11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQAPDOAHRNVNF-PHIMTYICSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1CCO)C)C(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1CCO)C)C(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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